N-quinazolin-4-ylmethionine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-methylsulfanyl-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C13H15N3O2S/c1-19-7-6-11(13(17)18)16-12-9-4-2-3-5-10(9)14-8-15-12/h2-5,8,11H,6-7H2,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
DCMPKVHODYRIOK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Quinazolin 4 Ylmethionine
General Synthetic Routes to Quinazolin-4(3H)-one Core Structures
The quinazolin-4(3H)-one skeleton is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring. Its synthesis has been a subject of extensive research, leading to a variety of classical and modern methods. These approaches often begin with readily available anthranilic acid derivatives.
Cyclocondensation Reactions in Quinazolinone Formation
Cyclocondensation reactions are the most traditional and widely employed methods for constructing the quinazolin-4(3H)-one core. These reactions typically involve the condensation of an anthranilic acid derivative with a one-carbon source, followed by cyclization.
One of the earliest methods is the Niementowski reaction , which involves the thermal condensation of anthranilic acid with amides. organic-chemistry.orgnih.gov Variations of this reaction utilize ortho-esters or formic acid in combination with various amines. organic-chemistry.orgnih.gov For instance, 2-methyl-quinazolin-4(3H)-ones are commonly synthesized from anthranilic acid, which is first cyclized to a benzoxazinone (B8607429) intermediate using acetic anhydride. This intermediate subsequently reacts with different amines to yield the desired quinazolinone. organic-chemistry.orgnih.gov
Another prevalent strategy involves starting with 2-aminobenzamides and reacting them with reagents like aldehydes or orthoesters. acs.orgmdpi.com The cyclocondensation of 2-aminobenzamides with ortho-esters, often under acidic conditions or microwave irradiation, is a common route to the quinazolinone skeleton. nih.gov
The choice of starting materials and reaction conditions allows for the introduction of various substituents onto the quinazolinone ring. A summary of common starting materials for cyclocondensation is presented below.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| Anthranilic Acid | Amides (e.g., Formamide) | Quinazolin-4(3H)-ones | organic-chemistry.orgnih.gov |
| Anthranilic Acid | Acetic Anhydride, then Amine | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | organic-chemistry.orgnih.gov |
| Anthranilic Acid | Orthoesters and Amines | 3-Substituted-quinazolin-4(3H)-ones | organic-chemistry.orgnih.gov |
| 2-Aminobenzamide | Aldehydes or Styrenes | 2-Substituted-quinazolin-4(3H)-ones | acs.orgmdpi.com |
| 2-Aminobenzamide | Orthoesters | Quinazolin-4(3H)-ones | nih.gov |
Catalytic Approaches and Green Chemistry Principles in Quinazolinone Synthesis
Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and the adoption of green chemistry principles to minimize environmental impact. The synthesis of quinazolinones has significantly benefited from these advancements.
Catalytic methods often employ transition metals like copper (Cu), palladium (Pd), iron (Fe), or manganese (Mn) to facilitate the construction of the quinazolinone ring. mdpi.com For example, copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines can provide quinazolinone derivatives in good yields. beilstein-journals.org Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides is another efficient strategy for synthesizing 2-substituted quinazolines. mdpi.com
Green chemistry approaches aim to reduce or eliminate the use of hazardous substances. In quinazolinone synthesis, this is achieved through the use of safer solvents (like deep eutectic solvents), microwave-assisted synthesis, and catalyst-free conditions. organic-chemistry.orgnih.gov Microwave irradiation, for instance, can significantly shorten reaction times and improve yields in cyclocondensation reactions. organic-chemistry.org Solvent-free, one-pot condensation of anthranilic acid, orthoesters, and amines using recyclable catalysts like SrCl2·6H2O represents an environmentally benign approach. nih.gov Furthermore, catalyst-free, solventless methods that involve heating aldehydes and anthranilamides under air as a cheap and environmentally friendly oxidant have been developed. nih.gov
| Approach | Key Features | Example Reaction | Reference(s) |
| Metal Catalysis | Use of transition metals (Cu, Pd, Fe, Mn) to promote bond formation. | Cu-catalyzed reaction of 2-aminobenzamides with tertiary amines. | mdpi.combeilstein-journals.org |
| Organocatalysis | Use of small organic molecules as catalysts. | p-Toluenesulfonic acid (p-TSA) catalyzed cyclization of 2-aminobenzamides and aldehydes. | beilstein-journals.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Cyclocondensation of anthranilic acid with thio carbamate (B1207046) salts. | organic-chemistry.orgnih.gov |
| Deep Eutectic Solvents (DES) | Use of biodegradable and low-toxicity solvent systems. | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones in choline (B1196258) chloride:urea DES. | organic-chemistry.org |
| Catalyst- and Solvent-Free | Reactions conducted by heating reactants under air. | Heating aldehydes and anthranilamides without added catalyst or solvent. | nih.gov |
Strategies for Regioselective N-Functionalization of the Quinazolinone Ring at Position 4
To synthesize the target compound, N-quinazolin-4-ylmethionine, a key step is the regioselective formation of a bond between the nitrogen atom of methionine and the C4 position of the quinazoline (B50416) ring. The most common and effective strategy to achieve this is through nucleophilic aromatic substitution (SNAr) on a suitably activated quinazoline precursor.
The typical precursor for this transformation is a 4-chloroquinazoline (B184009) . This intermediate is generally prepared by the chlorination of the corresponding quinazolin-4(3H)-one, a reaction often carried out using reagents such as phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). acs.orgnih.gov
Once the 4-chloroquinazoline is obtained, it can readily react with various nucleophiles, including the amino group of an amino acid or its ester. The C4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. This reaction is a well-established method for the synthesis of 4-aminoquinazoline derivatives. acs.orgnih.govbeilstein-journals.org The reaction can be performed under basic or acidic conditions, and microwave irradiation has been shown to accelerate the process significantly. nih.govbeilstein-journals.org
Another, more direct but less common, strategy involves the direct C-H amination of the quinazoline ring at the C4 position. A metal-free approach utilizing N-fluorobenzenesulfonimide (NFSI) as the amination source has been reported for the direct C4-H amination of quinazolines. nih.gov
| Strategy | Precursor | Reagent/Nucleophile | Key Features | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinazoline | Amines (e.g., anilines, aliphatic amines, amino acid esters) | Highly efficient and regioselective for the C4 position. Can be accelerated by microwave irradiation. | acs.orgnih.govnih.govbeilstein-journals.org |
| Direct C-H Amination | Quinazoline | N-fluorobenzenesulfonimide (NFSI) | Metal-free, direct functionalization of the C-H bond. | nih.gov |
Design and Synthesis of this compound
The synthesis of this compound involves the strategic integration of the methionine side chain onto the quinazoline scaffold. This can be conceptualized through direct coupling procedures or by constructing the entire scaffold with the amino acid moiety incorporated from the outset using multi-component reactions.
Direct Coupling Procedures for Amino Acid Integration
Direct coupling represents the most straightforward conceptual approach to synthesizing this compound. This involves reacting a pre-formed quinazoline core with methionine. Based on the strategies for N-functionalization discussed in section 2.2, the most plausible route involves the SNAr reaction between a 4-chloroquinazoline and methionine.
To facilitate this reaction and avoid unwanted side reactions with the carboxylic acid group of methionine, the amino acid is typically used in its ester form, for example, as L-methionine methyl ester hydrochloride. The reaction would proceed by nucleophilic attack of the free amino group of the methionine ester onto the C4 position of the 4-chloroquinazoline, displacing the chloride ion. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated. Subsequent hydrolysis of the methyl ester under basic or acidic conditions would yield the final product, this compound.
While direct coupling of amino acids to the N3 position of the quinazolin-4(3H)-one ring has been reported using standard peptide coupling agents like PyBOP, nih.gov the synthesis of N-4 substituted derivatives relies primarily on the SNAr chemistry described above. nih.gov
Proposed Synthetic Route:
Chlorination: Quinazolin-4(3H)-one is treated with a chlorinating agent (e.g., POCl₃) to yield 4-chloroquinazoline.
SNAr Coupling: 4-chloroquinazoline is reacted with L-methionine methyl ester hydrochloride in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., ethanol (B145695) or dioxane).
Hydrolysis: The resulting N-(quinazolin-4-yl)methionine methyl ester is hydrolyzed to afford this compound.
Multi-component Reactions for Complex Scaffold Construction
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers high atom economy and efficiency. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to design potential synthetic routes.
For example, a three-component reaction of anthranilonitrile, an acyl chloride, and ammonium (B1175870) acetate (B1210297) can be used to synthesize 4-aminoquinazolines. tandfonline.com One could envision a modified MCR where a methionine-derived component is used in place of one of the simple starting materials.
The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that has been used to generate diverse scaffolds, which can then be cyclized to form polycyclic quinazolinones. nih.gov A hypothetical Ugi reaction could involve an ortho-formyl- or ortho-cyano-benzoic acid, an isocyanide, an amine, and a methionine-derived aldehyde or carboxylic acid to build a complex intermediate that could be subsequently cyclized to a quinazoline structure bearing the methionine side chain. Such an approach would allow for the rapid generation of a library of complex quinazoline-amino acid hybrids. nih.govopenmedicinalchemistryjournal.com
Stereoselective Synthesis of Methionine-Containing Quinazolinone Hybrids
The stereoselective synthesis of methionine-containing quinazolinone hybrids is a nuanced area of organic chemistry, aiming to control the three-dimensional arrangement of atoms, which is crucial for biological activity. While specific literature detailing the stereoselective synthesis of this compound is not abundant, principles from asymmetric synthesis of other amino acid-containing heterocyclic compounds can be applied. A plausible strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.
One potential approach is the Matteson homologation of boronic esters, which has been successfully employed for the stereoselective synthesis of various α-amino acid derivatives. uni-saarland.de This method allows for the iterative elongation of a carbon chain with excellent stereocontrol. uni-saarland.de For the synthesis of a methionine-containing quinazolinone hybrid, a chiral boronic ester could be reacted with a suitable electrophile containing the quinazolinone moiety, followed by the introduction of the methylthioethyl side chain of methionine. The choice of the chiral auxiliary on the boronic ester would be critical in dictating the final stereochemistry of the methionine portion.
Another viable method is the cobalt-catalyzed asymmetric deuteration of α-amidoacrylates, which has been shown to produce α,β-dideuterated α-amino esters with high enantiomeric ratios. nih.gov This methodology could be adapted by using a quinazolinone-substituted α-amidoacrylate as the substrate and a suitable sulfur-containing nucleophile to introduce the methionine side chain, followed by a reduction step. The stereoselectivity would be induced by a chiral cobalt catalyst during the deuteration or hydrogenation step.
Furthermore, intramolecular conjugate addition reactions have been utilized for the stereoselective synthesis of cyclic amino acid precursors. orgsyn.org A strategy could be devised where a precursor containing both the quinazolinone scaffold and a modified methionine with a nucleophilic group is cyclized in a stereoselective manner, induced by a chiral catalyst or an inherent chiral center. Subsequent ring-opening would yield the desired stereoisomer of this compound.
These proposed strategies are based on established stereoselective methodologies in amino acid synthesis and offer pathways to control the chirality of methionine-containing quinazolinone hybrids, a critical factor for their potential therapeutic applications.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the optimization of biological properties. Modifications can be systematically introduced on both the methionine side chain and the quinazoline ring system.
Modifications on the Methionine Side Chain
The methionine side chain offers several sites for chemical modification to probe its role in biological interactions. Key modifications can include alterations to the thioether group and the ethyl chain.
Oxidation of the Thioether: The sulfur atom in the methionine side chain is susceptible to oxidation, yielding methionine sulfoxide (B87167) and methionine sulfone. These oxidized forms can be prepared by treating this compound with mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The extent of oxidation can be controlled by the stoichiometry and strength of the oxidizing agent.
S-Alkylation and S-Arylation: The nucleophilic nature of the thioether allows for S-alkylation or S-arylation, leading to sulfonium (B1226848) salts. This can be achieved by reacting this compound with various alkyl or aryl halides. Such modifications introduce a positive charge and can significantly alter the compound's polarity and binding characteristics.
Replacement of the Thioether: The thioether can be replaced with other functional groups to investigate the importance of the sulfur atom. For instance, replacement with an oxygen atom would yield an ether analog, while replacement with a methylene (B1212753) group would result in a carbon isostere. These syntheses would require a multi-step approach, likely starting from a different amino acid precursor.
Homologation and Branching of the Ethyl Chain: The length and branching of the ethyl chain connecting the thioether to the α-carbon can be altered. Homologation to introduce additional methylene groups or the introduction of substituents on the chain can be achieved through multi-step synthetic sequences, potentially starting from modified amino acid precursors before their coupling to the quinazoline core.
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| Oxidation | H₂O₂, mCPBA | Sulfoxide, Sulfone |
| S-Alkylation | Alkyl halides (e.g., CH₃I) | Sulfonium salt |
| S-Arylation | Aryl halides with catalyst | Aryl sulfonium salt |
| Thioether Replacement | Multi-step synthesis from precursors | Ether, Alkane |
| Chain Homologation | Multi-step synthesis | Extended alkyl chain |
Structural Diversification of the Quinazoline Ring System
The quinazoline ring is a versatile scaffold that allows for extensive structural diversification. Substituents can be introduced at various positions to modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.
Substitution at the 2-position: The 2-position of the quinazolinone ring is a common site for modification. A variety of substituents, including alkyl, aryl, and heterocyclic groups, can be introduced. nih.gov This is often achieved by starting the synthesis with a correspondingly substituted anthranilic acid or by modifying a 2-chloro- or 2-methylthio- quinazoline intermediate. nih.govsciencescholar.us
Substitution at the 3-position: While the methionine moiety occupies the 4-position via a nitrogen linkage, the 3-position of the quinazolinone ring can also be substituted. This typically involves starting with an N-substituted anthranilamide.
Annulation to the Quinazoline Core: The quinazoline system can be fused with other heterocyclic rings to create more complex polycyclic structures. For example, fusion with a triazole or thiazole (B1198619) ring can lead to novel hybrid compounds with potentially enhanced biological activities. nih.gov
| Position of Diversification | Common Substituents | Synthetic Strategy |
| 2-position | Aryl, Alkyl, Heterocycles | Use of substituted anthranilic acid; Post-synthesis modification of a 2-functionalized quinazoline |
| 3-position | Alkyl, Aryl | Use of N-substituted anthranilamide |
| Benzene Ring (Positions 5, 6, 7, 8) | Halogens, -NO₂, -NH₂, -OR, -R | Use of substituted anthranilic acid |
| Ring Annulation | Triazole, Thiazole, etc. | Multi-step synthesis involving cyclization reactions |
Analytical Confirmation of Chemical Structure (e.g., NMR, Mass Spectrometry for structural validation post-synthesis)
Following the synthesis of this compound and its derivatives, rigorous analytical techniques are essential to confirm the chemical structure and purity of the compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for this purpose. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR provides detailed information about the number of different types of protons and their chemical environments. For this compound, characteristic signals would be expected for the aromatic protons of the quinazoline ring, the α-proton of the methionine moiety, the methylene protons of the side chain, and the S-methyl protons. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the structure. For instance, the S-methyl group would typically appear as a singlet around 2.1 ppm. nih.gov
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts of the carbonyl carbon in the quinazolinone ring and the carbons of the methionine side chain are particularly informative for structural confirmation.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the assigned structure. For example, a COSY spectrum would show correlations between adjacent protons in the methionine side chain. mdpi.com
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This is a crucial step in confirming that the desired product has been synthesized. mdpi.com
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic fragmentation would likely involve cleavage of the methionine side chain and fragmentation of the quinazoline ring. wiley-vch.denist.govmassbank.jpresearchgate.net For example, a common fragment for methionine-containing peptides is the loss of the methanesulfenic acid from oxidized residues. nih.gov
Typical Analytical Data for this compound:
| Analytical Technique | Expected Observations |
| ¹H NMR (in CDCl₃, δ ppm) | ~8.0-7.5 (m, 4H, quinazoline-H), ~5.0 (q, 1H, α-H), ~2.6 (t, 2H, γ-CH₂), ~2.2 (m, 2H, β-CH₂), ~2.1 (s, 3H, S-CH₃) |
| ¹³C NMR (in CDCl₃, δ ppm) | ~165 (C=O), ~150-120 (quinazoline-C), ~55 (α-C), ~31 (γ-C), ~30 (β-C), ~15 (S-CH₃) |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to the exact mass of the protonated molecule. |
| MS/MS Fragmentation | Fragments corresponding to the loss of the S-methyl group, cleavage of the ethylthio group, and fragmentation of the quinazoline core. |
By combining the data from these analytical techniques, the unambiguous structural confirmation of synthesized this compound and its derivatives can be achieved.
Structure Activity Relationship Sar Studies of N Quinazolin 4 Ylmethionine Derivatives
Elucidation of Pharmacophoric Features within the N-Quinazolin-4-ylmethionine Scaffold
Pharmacophore modeling for this compound derivatives aims to identify the key molecular features essential for biological activity. This involves defining the spatial arrangement of crucial chemical groups that interact with the biological target. For the this compound scaffold, the pharmacophoric features can be broadly categorized by the contributions of the quinazolinone core and the methionine side chain.
The quinazolinone core is a well-established privileged scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. nih.gov Modifications at various positions of the quinazoline (B50416) ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties.
In related quinazolinone-amino acid hybrids, the substitution on the quinazoline nucleus has been shown to be a key factor in their antitumor activity. For instance, the presence of a 4-flurophenyl group at position 2 and a fluorine atom at position 6 of the quinazolinone core were integral parts of a new model designed to enhance interaction with the EGFR binding site. mdpi.com While direct studies on this compound are limited, SAR studies on analogous 4-aminoquinazolines reveal that substitutions on the quinazoline ring system can dramatically alter activity. For example, in a series of 4-aminoquinazoline derivatives, modifications at the 6- and 7-positions with small, hydrophobic groups were found to be favorable for inhibitory activity against certain kinases. nih.gov
The electronic properties of substituents on the quinazoline ring also play a vital role. Electron-withdrawing groups at the 7-position of the quinoline (B57606) ring (a related scaffold) have been shown to lower the pKa of the ring nitrogen, which can influence the compound's accumulation in target cellular compartments. nih.gov Such modifications on the this compound core could similarly modulate its physicochemical properties and, consequently, its biological action.
The methionine component of this compound introduces both chirality and conformational flexibility, which are pivotal for specific interactions with biological targets. The stereochemistry at the α-carbon of the methionine is expected to be crucial for activity, as biological systems are inherently chiral. L-amino acid derivatives are often preferred as they correspond to the natural stereochemistry in proteins.
The conformational flexibility of the methionine side chain, with its thioether group, allows it to adopt various spatial arrangements. This flexibility can be advantageous for fitting into a binding pocket, but it can also be entropically unfavorable. Conformational studies of L-methionine derivatives have shown that their preferences are not primarily dictated by intramolecular hydrogen bonding but rather by a combination of hyperconjugative and steric effects. nih.gov Understanding the preferred conformations of the methionine moiety when conjugated to the quinazoline scaffold is essential for predicting its interaction with a target. The thioether in the methionine side chain can also participate in specific interactions, such as hydrogen bonding or coordination with metal ions, within a protein's active site.
The nature of the linkage between the quinazoline core and the methionine moiety is a critical aspect of SAR. While in this compound the linkage is a direct N-C bond, in systematically designed analogs, a linker can be introduced to optimize the spatial orientation of the two key pharmacophoric elements. The length, rigidity, and chemical nature of a linker can profoundly affect the binding affinity and selectivity of the molecule. A well-designed linker can position the quinazoline core and the methionine side chain optimally within the binding site of a biological target to maximize favorable interactions. For instance, in other classes of quinazoline hybrids, the linker has been shown to be a determining factor for activity, with variations in linker length and composition leading to significant differences in biological outcomes. nih.gov
Systematic Derivatization and Analog Design for Comprehensive SAR Probing
To comprehensively probe the SAR of the this compound scaffold, systematic derivatization of its different components is essential. This involves creating a library of analogs with focused modifications to the quinazolinone core, the methionine moiety, and any potential linker.
A study on quinazolinone-amino acid hybrids provides a valuable template for such an approach. In this research, a series of compounds were synthesized by attaching different L-amino acids to the 3-position of a 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one scaffold. The resulting data allowed for a clear SAR analysis based on the nature of the amino acid side chain. nih.gov
The following table summarizes the cytotoxic activity of these quinazolinone-amino acid hybrids against the MCF-7 breast cancer cell line, offering insights into how different amino acid side chains influence biological activity.
| Compound | 3rd Position Substitution | IC50 (µM) against MCF-7 |
|---|---|---|
| A | Glycine | 24.97 ± 1.61 |
| B | L-alanine | 68.49 ± 3.27 |
| C | L-valine | 1.16 ± 0.05 |
| D | L-isoleucine | 11.28 ± 1.25 |
| E | L-glutamine | 12.44 ± 5.73 |
| F | L-cysteine | 1.93 ± 0.08 |
| G | L-phenylalanine | 0.44 ± 0.01 |
| H | L-proline | 1.28 ± 0.03 |
| Erlotinib (Reference) | - | 1.14 ± 0.04 |
From this data, a clear trend emerges: the biological activity is highly dependent on the properties of the amino acid side chain.
Correlation of Structural Modifications with Molecular Recognition and Binding Affinity
The structural modifications in this compound derivatives directly correlate with their molecular recognition by and binding affinity for their biological targets. The data from the quinazolinone-amino acid hybrids demonstrate that bulky and lipophilic side chains on the amino acid can significantly enhance activity. nih.gov
For instance, compound G, with an L-phenylalanine substitution, exhibited the highest activity, even surpassing the reference drug erlotinib. nih.gov The benzyl (B1604629) side chain of phenylalanine likely engages in strong hydrophobic interactions within the target's binding pocket, leading to increased affinity. nih.gov Conversely, compound B, with the small methyl side chain of L-alanine, showed the lowest activity, suggesting that a certain degree of bulk and lipophilicity is required for optimal interaction. nih.gov
Applying these insights to this compound, the flexible and moderately lipophilic thioether-containing side chain of methionine would be expected to play a crucial role in molecular recognition. Its ability to adopt different conformations could allow for an induced-fit binding to the target. Furthermore, the sulfur atom could participate in unique interactions, such as with metal ions or through sulfur-aromatic interactions, which would not be possible with other amino acid side chains.
Molecular docking studies on the quinazolinone-amino acid hybrids have helped to rationalize these experimental findings by visualizing the binding modes of these compounds. mdpi.com Such computational approaches would be invaluable in predicting how derivatives of this compound might interact with their targets and in guiding the design of new analogs with improved binding affinity.
Molecular Mechanisms of Action and Biological Target Engagement of N Quinazolin 4 Ylmethionine
Cellular Pathway Interrogation in In Vitro Model Systems
The inhibition of a fundamental cellular process like N-terminal methionine excision by targeting HsMetAP1 is expected to have significant downstream effects on various cellular pathways.
Given that HsMetAP1 is considered vital for cell proliferation, its inhibition by compounds such as N-quinazolin-4-ylmethionine is anticipated to modulate cell growth and proliferation. nih.gov The study on pyridinylquinazolines mentions that HsMetAP1 is essential for cell proliferation, and the development of potent inhibitors was aimed at impacting this process. nih.gov However, specific data from in vitro studies detailing the dose-dependent effects of this compound on cell growth, proliferation rates, and the induction of apoptosis in specific cell lines are not currently available in the reviewed literature. General studies on other quinazoline (B50416) derivatives have shown anti-proliferative effects in cancer cell lines, but these are not specific to the methionine-containing compound .
The downstream consequences of HsMetAP1 inhibition on specific signaling cascades and gene expression profiles have not been explicitly detailed for this compound. Inhibition of a crucial protein maturation step would likely lead to widespread, indirect effects on cellular signaling and gene expression. However, without specific experimental data, any discussion on the modulation of pathways such as MAPK, PI3K/Akt, or changes in the expression of cell cycle or apoptosis-related genes would be speculative.
In Vivo Studies in Pre-clinical Research Models for Target Validation
Evaluation of Compound-Target Engagement in Animal Models (without clinical outcomes)
There is no available information from in vivo studies demonstrating that this compound reaches and interacts with its intended biological target in animal models. Techniques often used for this purpose, such as cellular thermal shift assays (CETSA) on tissues from treated animals, positron emission tomography (PET) imaging with a radiolabeled form of the compound, or ex vivo analysis of target occupancy, have not been reported for this compound.
Pharmacodynamic Biomarker Analysis (excluding pharmacokinetic parameters)
No studies have been published that identify or measure pharmacodynamic biomarkers in response to this compound administration in preclinical models. Such biomarkers would provide crucial evidence of the compound's biological activity and its effect on the pathways related to its target. Without this information, the downstream consequences of target engagement in a physiological context cannot be described.
Given the lack of specific research findings, data tables detailing in vivo target engagement or pharmacodynamic responses cannot be generated. Further research and publication in peer-reviewed journals are required to elucidate the in vivo properties and therapeutic potential of this compound.
Computational Chemistry and Cheminformatics for N Quinazolin 4 Ylmethionine Research
Molecular Docking Simulations for Compound-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (potential drug) into the binding site of a target protein. The strength of the interaction is estimated by a scoring function, which typically calculates a binding energy value. A lower (more negative) binding energy generally indicates a more stable and potentially more potent interaction.
While specific docking studies on N-quinazolin-4-ylmethionine are not extensively documented, research on analogous quinazoline (B50416) derivatives highlights the utility of this method. For instance, various quinazolin-4(3H)-one derivatives have been docked into the active sites of enzymes like DNA gyrase and cyclooxygenase-2 (COX-2) to predict their binding modes and affinities. nih.govderpharmachemica.com
In a study on quinazolinone Schiff base derivatives as potential DNA gyrase inhibitors, molecular docking revealed that the compounds could fit into the chlorobiocin binding site of the enzyme. derpharmachemica.com The docking scores for these derivatives ranged from -5.96 to -8.58 kcal/mol, with the most potent compound showing a lower binding energy than the known inhibitor chlorobiocin. derpharmachemica.com These studies often identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the quinazoline scaffold, providing a rationale for the observed biological activity and a basis for further optimization. nih.govderpharmachemica.comjapsonline.com For example, in the study of quinazolinone derivatives targeting the NF-κB pathway, key residues such as Arg54, Tyr57, and Lys144 were identified as crucial for binding. nih.gov
Table 1: Representative Molecular Docking Results for Quinazoline Derivatives Against Various Targets
| Compound Class | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues |
| Quinazolinone Schiff bases | DNA Gyrase | -5.96 to -8.58 derpharmachemica.com | Asn46 derpharmachemica.com |
| Quinazolin-4(3H)-ones | COX-2 | Not specified | Arg121, Tyr356 nih.gov |
| 4-Anilinoquinazolines | EGFR | Not specified | Met793, Lys745 japsonline.com |
| Quinazolinone Derivatives | NF-κB p65 | Not specified | Arg54, Tyr57, Cys59, Lys144 nih.gov |
This table is illustrative and compiled from studies on various quinazoline derivatives, not specifically this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that may occur. frontiersin.orgjpionline.org The root-mean-square deviation (RMSD) of the protein and ligand atoms is often calculated to assess the stability of the complex during the simulation. A stable complex will typically show a low and converging RMSD value. jpionline.org
For example, MD simulations have been used to study the stability of various inhibitors, including those with a quinazoline core, in the binding pocket of their target proteins. frontiersin.orgnih.gov A study on substituted arylidene-based quinazolin-4(3H)-one motifs used MD simulations to confirm the stability of the ligand-protein complexes predicted by docking. frontiersin.org Similarly, MD simulations of quinazoline derivatives targeting the epidermal growth factor receptor (EGFR) have been performed to evaluate the stability of the binding interactions over simulation times ranging from nanoseconds to microseconds. researchgate.net These simulations can also be used to calculate binding free energies, providing a more rigorous estimation of binding affinity than docking scores alone. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models based on the 3D structures of the molecules. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on quinazoline derivatives to understand the structural requirements for their biological activities, such as anticancer and anti-inflammatory effects. nih.govresearchgate.net For instance, a 3D-QSAR study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines as serine/threonine kinase inhibitors yielded statistically significant models with good predictive power. researchgate.net Another study on quinazoline-4(3H)-one analogs as EGFR inhibitors developed robust 3D-QSAR models that were used to design novel compounds with potentially enhanced activity. These models often highlight the importance of specific steric, electrostatic, and hydrophobic fields around the quinazoline scaffold for optimal biological activity.
Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Quinazoline Analogs as EGFR Inhibitors
| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | SEE (Standard Error of Estimate) | F-value |
| CoMFA | 0.608 | 0.979 | 0.1126 | 257.401 |
| CoMSIA | 0.622 | 0.970 | 0.133 | 198.544 |
Data adapted from a study on quinazoline analogues targeting EGFR1 and is not specific to this compound. japsonline.com
In Silico Screening and Virtual Library Design for this compound Analogs
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ctu.edu.vn This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening uses the structure of a known active compound to find other molecules with similar properties. Structure-based virtual screening involves docking a library of compounds into the target protein's binding site. ctu.edu.vn
Virtual screening has been successfully applied to identify novel inhibitors from quinazoline-based libraries. derpharmachemica.comeco-vector.com For instance, a structure-based virtual screening of a library of 1,3,4-oxadiazole (B1194373) based benzimidazole (B57391) hybrid derivatives against methionyl-tRNA synthetase (MetRS) was performed to identify potential inhibitors. ctu.edu.vn Similarly, virtual screening of quinoline-based drug libraries has been used to identify potential inhibitors for targets related to SARS-CoV-2. eco-vector.com
The design of virtual libraries of this compound analogs would involve creating a collection of virtual compounds by systematically modifying the core structure. These modifications could include altering the methionine side chain, substituting different groups on the quinazoline ring, or replacing the methionine moiety with other amino acids. This virtual library could then be screened against a specific biological target to prioritize compounds for synthesis and biological testing.
Cheminformatics Approaches for Scaffold Hopping and Lead Prioritization
Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. nih.govresearchgate.net This is often done to improve properties such as potency, selectivity, or pharmacokinetic profile, or to find novel and patentable chemical matter. Cheminformatics tools are essential for scaffold hopping, as they can search vast chemical space for new scaffolds that maintain the key pharmacophoric features of the original molecule.
For the quinazoline scaffold, scaffold hopping has been employed to discover novel inhibitors of various targets. nih.govresearchgate.net A study on the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as tubulin inhibitors utilized a scaffold hopping strategy to generate new lead compounds with high antitumor activity. nih.gov Starting from a lead compound containing a quinazoline ring, researchers performed C-ring expansion and isometric replacement of the A/B-ring to design and synthesize new scaffolds. nih.gov This approach led to the discovery of highly potent compounds with improved aqueous solubility. nih.gov
Lead prioritization involves ranking the hits from a virtual screen or the designs from a scaffold hopping exercise to select the most promising candidates for further development. This is typically done using a combination of computational methods, including docking scores, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and synthetic accessibility.
Advanced Applications in Chemical Biology and Research Probe Development
Development of N-Quinazolin-4-ylmethionine as Molecular Probes for Biological Systems
The development of small-molecule probes is essential for visualizing and understanding complex biological processes. beilstein-journals.orgbeilstein-journals.org The quinazoline (B50416) scaffold is a well-established pharmacophore found in numerous biologically active compounds, making it an excellent starting point for probe design. nih.gov By functionalizing this core structure, this compound can be adapted into highly specific molecular probes for interrogating biological systems.
Target identification is a foundational step in drug discovery, aiming to identify the specific molecular binding partners of a bioactive compound. nih.govresearchgate.net Chemical proteomics, which uses chemical probes to map protein interactions, is a powerful technique for this purpose. danaher.com An appropriately modified this compound derivative can serve as an affinity-based probe to elucidate its cellular targets.
The general workflow for using a probe in target identification involves:
Probe Design: The parent molecule (this compound) is functionalized with a reporter tag, such as biotin (B1667282), via a linker.
Cellular Incubation: The probe is introduced to living cells or cell lysates, where it interacts with its specific protein targets.
Affinity Purification: The probe-target complexes are captured and isolated from the complex proteome using the affinity tag (e.g., streptavidin beads for a biotinylated probe).
Target Elucidation: The captured proteins are identified using mass spectrometry.
This process, known as affinity purification-mass spectrometry (AP-MS), allows for the unbiased identification of direct binding partners. Validating these identified targets is the next critical step, which involves confirming their role in the biological effect of the compound using techniques like gene knockouts or RNA interference. danaher.comwjbphs.com Drug targets that have supporting human genetic evidence are significantly more likely to lead to approved therapies. nih.gov
To function as a molecular probe, the this compound molecule must be appended with a reporter group. The methionine component provides a versatile chemical handle for this integration. Common tags include:
Fluorescence Tags: Fluorophores such as fluorescein (B123965) or coumarin (B35378) derivatives can be attached to the molecule. nih.gov Quinazoline-based compounds have been successfully converted into fluorescent probes that exhibit high affinity and excellent potential for subcellular localization imaging. nih.govmdpi.com These fluorescently-tagged versions of this compound would enable researchers to visualize its distribution within cells and tissues using microscopy, providing insights into its mechanism of action.
Affinity Tags: Biotin is a common affinity tag that can be conjugated to the molecule. nih.gov This creates a high-affinity handle for isolating the molecule and its binding partners from complex biological mixtures, as described in the target identification workflow.
The table below summarizes potential tags and their applications.
| Tag Type | Example | Primary Application | Relevant Technique |
| Fluorescence Tag | Fluorescein, Coumarin, Cyanine Dyes | Cellular Imaging, Subcellular Localization | Fluorescence Microscopy, Flow Cytometry |
| Affinity Tag | Biotin | Target Isolation, Pull-down Assays | Affinity Purification, Mass Spectrometry |
| NMR Probe | ¹⁹F | Structural & Binding Studies | ¹⁹F Nuclear Magnetic Resonance |
Bioconjugation Strategies Utilizing the Methionine Moiety
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. nih.gov The methionine residue in this compound offers a less commonly targeted but highly specific site for such chemical modifications. researchgate.net
Site-specific modification of proteins is crucial for creating homogenous protein conjugates with predictable functions. d-nb.infomdpi.comunimi.it While cysteine and lysine (B10760008) are the most frequently targeted amino acids for bioconjugation, methods for modifying methionine are emerging as valuable tools. nih.govresearchgate.net The thioether side chain of methionine can be targeted by specific reagents, such as oxaziridines or hypervalent iodine salts, to form sulfonium (B1226848) salts or sulfimides under mild conditions. researchgate.net
This chemistry allows this compound to be used in two primary ways:
As a Labeling Reagent: The quinazoline portion can be designed to react with a specific site on a target protein, thereby delivering the methionine as a unique tag for further, secondary labeling.
As a Substrate for Labeling: If this compound is part of a larger molecule, such as a peptide, its methionine moiety can be selectively targeted by functional probes (e.g., a fluorophore with a methionine-reactive group), enabling precise labeling of the entire construct. researchgate.net
Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, are a strategic approach to drug design, particularly for targeting complex diseases. nih.gov this compound can act as a core scaffold or linker for creating such hybrids.
For instance, the quinazoline moiety might be designed to bind to a specific receptor active site, while a second bioactive molecule is conjugated to the methionine residue. nih.gov This strategy can lead to molecules with dual inhibitory actions or the ability to engage multiple targets simultaneously. The conjugation of different moieties can exploit a broader range of binding interactions, leading to enhanced efficacy and specificity. nih.gov
Exploiting this compound for Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govresearchgate.netnih.gov An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that forms a covalent bond with an active-site residue of a target enzyme, a linker, and a reporter tag. researchgate.netuniversiteitleiden.nl
To develop this compound into an ABP, the quinazoline ring could be functionalized to act as a "warhead." For example, it could be modified into an electrophilic species that irreversibly binds to a nucleophilic amino acid (like serine or cysteine) in an enzyme's active site. The methionine would serve as a convenient linker to attach a reporter tag (e.g., biotin or a fluorophore) for detection and analysis. ABPP has been successfully applied to broad enzyme classes, including oxidoreductases, using probes with tunable reactive warheads. rsc.org A strategically designed this compound-based ABP could enable the discovery of new enzyme targets and the characterization of their roles in cellular processes.
Design of this compound Conjugates for Targeted Delivery to Specific Cellular Compartments (Focus on chemical design principles)
The strategic design of chemical probes capable of navigating the complex intracellular environment to reach specific organelles is a cornerstone of modern chemical biology. The this compound scaffold offers a versatile platform for developing such probes. Its design principles revolve around the modular attachment of targeting moieties, reporter groups, and bioreversible linkers to the core structure, enabling precise delivery and visualization within distinct cellular compartments like the mitochondria, nucleus, and endoplasmic reticulum.
The core structure of this compound itself presents several avenues for chemical modification. The quinazoline ring system, a privileged scaffold in medicinal chemistry, can be functionalized at various positions. nih.govekb.eg The secondary amine linking the quinazoline and methionine components provides a key point of structural identity. The methionine residue is particularly noteworthy; its thioether side chain can be a target for specific chemical reactions, such as selective oxidation, and its amino acid character allows for its incorporation using standard peptide synthesis techniques. researchgate.netbeilstein-journals.org
The fundamental design of a targeted this compound conjugate involves three key components:
The this compound Core: This serves as the central scaffold. The quinazoline moiety can be pre-functionalized with reactive handles (e.g., alkynes, azides, or activated esters) to facilitate conjugation via click chemistry or amidation. nih.govujpronline.com These reactions are chosen for their high efficiency and biocompatibility.
The Targeting Moiety: This component dictates the subcellular destination of the conjugate. The choice of targeting ligand is critical and depends on the unique biochemical and physiological properties of the target organelle. nih.govnih.gov For instance, lipophilic cations like triphenylphosphonium (TPP) are widely used to target mitochondria due to the large negative membrane potential of the inner mitochondrial membrane. nih.gov Nuclear localization signals (NLS), which are typically short, positively charged peptide sequences, can be appended to direct the conjugate to the nucleus. nih.gov
The Payload/Reporter Group: This is the functional part of the conjugate, which can be a fluorophore for imaging, a photosensitizer for photodynamic therapy, or a bioactive small molecule whose effect is to be studied in a specific organelle. Fluorophores like fluorescein or rhodamine derivatives are commonly attached to visualize the probe's localization and dynamics within the cell. mskcc.org
The linker connecting these components is also a critical design element. It must be stable enough to prevent premature release of the payload but can also be designed to be cleavable in response to specific stimuli within the target organelle, such as changes in pH, redox potential, or the presence of specific enzymes. mdpi.com
Table 1: Chemical Design Principles for Organelle-Specific this compound Conjugates
| Target Organelle | Targeting Moiety Principle | Example Targeting Moiety | Conjugation Strategy | Linker Type |
| Mitochondria | Lipophilic cations that accumulate in response to the negative mitochondrial membrane potential. | Triphenylphosphonium (TPP) | Amide bond formation between the methionine carboxyl group and an amino-functionalized TPP. | Stable aliphatic or PEG linker. |
| Nucleus | Positively charged peptide sequences recognized by the nuclear import machinery. | Nuclear Localization Signal (NLS) peptides (e.g., PKKKRKV) | Solid-phase peptide synthesis (SPPS) to extend the methionine with an NLS sequence. beilstein-journals.org | Native peptide bond. |
| Endoplasmic Reticulum (ER) | Specific sulfonamide-based ligands that bind to proteins resident in the ER. | Sulfonamides that target carbonic anhydrases in the ER. | Attachment of a sulfonamide group to the quinazoline core at a non-critical position. | Thioether or stable amide linker. |
| Lysosome | Morpholine-containing structures that accumulate in the acidic environment of the lysosome. | N,N-Dimethyl-lysine or morpholine (B109124) derivatives. | Conjugation to the methionine carboxyl group. | Acid-labile hydrazone or ester linker for pH-dependent release. |
Detailed Research Findings and Design Considerations:
Research into quinazoline-based probes has established key structure-activity relationships (SAR) that inform the design of targeted conjugates. nih.govnih.gov For instance, substitutions at the C-6 and C-7 positions of the quinazoline ring are often well-tolerated and provide convenient points for attaching linkers without disrupting the core's intrinsic properties. mdpi.com
The methionine component offers unique advantages. The thioether group is a handle for "ReACT" (Redox-Activated Chemical Tagging), where selective oxidation to a sulfoxide (B87167) or sulfone can alter the probe's properties or activate it at a specific location. researchgate.net Furthermore, the chirality of the methionine can be exploited; using D-methionine instead of the natural L-methionine can impart resistance to enzymatic degradation, prolonging the probe's intracellular lifetime.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity and Complexity
The future development of N-quinazolin-4-ylmethionine as a therapeutic lead is contingent on the ability to generate a wide array of analogues with diverse structural features. Modern synthetic organic chemistry offers a powerful toolkit to move beyond traditional methods, enabling the creation of more complex and functionally optimized molecules.
Future synthetic efforts should focus on:
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce a variety of substituents onto the quinazoline (B50416) core and the methionine side chain. The use of less expensive and more sustainable metals like copper and manganese is an emerging area of interest. nih.gov For instance, manganese-catalyzed C-H functionalization presents a robust method for creating derivatives. nih.gov
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to building molecular complexity in a single step. nih.goveurekaselect.com Designing one-pot protocols for the synthesis of this compound analogues would significantly accelerate the drug discovery process by allowing for the rapid generation of compound libraries. nih.gov
Organocatalysis: The use of small organic molecules as catalysts provides a green and often stereoselective alternative to metal-based catalysis. frontiersin.org Acid-catalyzed oxidative cyclization, for example, can be used for the rapid construction of diverse quinazoline structures. frontiersin.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety and scalability. researchgate.net Microwave-assisted synthesis, in particular, has been shown to improve yields and reduce reaction times in the preparation of quinazolinone derivatives. nih.gov
| Methodology | Description | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Metal-Catalyzed C-H Functionalization | Directly converts C-H bonds into new C-C or C-heteroatom bonds using transition metal catalysts (e.g., Mn, Cu, Fe). | Allows for late-stage modification of the quinazoline core, increasing structural diversity without requiring de novo synthesis. | nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants. | Rapidly generates a library of structurally complex analogues from simple starting materials, enhancing efficiency. | nih.gov |
| Organocatalysis | Uses small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity. | Provides an environmentally friendly route to chiral derivatives, which may exhibit improved target specificity. | frontiersin.org |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Accelerates the synthesis of lead compounds and libraries for faster screening cycles. | researchgate.netnih.gov |
Deepening Mechanistic Understanding at the Atomic and Sub-Cellular Levels
A comprehensive understanding of how this compound interacts with its biological targets is crucial for rational drug design. Future research must move beyond identifying if a compound is active to understanding how and why it is active at the most fundamental levels.
Key research avenues include:
Structural Biology: Determining the co-crystal structure of this compound bound to its target protein(s) via X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into its binding mode. This information is critical for structure-based drug design.
Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can precisely quantify the binding affinity and thermodynamics of the drug-target interaction, helping to optimize potency.
Cellular Mechanism of Action: Investigating the downstream effects of target engagement is essential. This includes studying the compound's impact on cell signaling pathways, cell cycle progression, and apoptosis induction. nih.govnih.gov For example, mechanistic studies on other quinazoline derivatives have shown they can induce G2/M-phase cell cycle arrest and trigger apoptosis through the upregulation of cleaved PARP-1 and caspase-3. nih.gov
Target Identification: For compounds where the direct biological target is unknown, advanced chemical proteomics approaches, such as activity-based protein profiling (ABPP), can be used to identify specific cellular binding partners.
| Level of Analysis | Technique | Information Gained | Reference |
|---|---|---|---|
| Atomic | X-ray Crystallography / Cryo-EM | Provides a 3D structure of the compound bound to its target, revealing specific molecular interactions. | - |
| Molecular | Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of binding (affinity, enthalpy, entropy). | nih.gov |
| Sub-Cellular | Western Blot, RT-PCR | Analyzes changes in protein and gene expression in key cellular pathways (e.g., apoptosis, cell cycle). | nih.gov |
| Cellular | Flow Cytometry | Assesses effects on cell cycle distribution and induction of apoptosis. | nih.gov |
Integration of this compound Research with Systems Biology Approaches
Traditional drug discovery often follows a "one-drug, one-target" paradigm. However, the effects of a small molecule within a cell are rarely limited to a single target. Systems biology offers a holistic approach to understand the broader impact of a compound on the complex network of biological interactions. springernature.com
Future integration of systems biology in this compound research should involve:
Multi-Omics Analysis: Utilizing transcriptomics (RNA-seq), proteomics, and metabolomics to generate a comprehensive profile of the cellular changes induced by the compound. This can reveal off-target effects, identify biomarkers of response, and uncover unexpected mechanisms of action. frontiersin.org
Network Pharmacology: Constructing and analyzing protein-protein interaction networks and signaling pathways to predict how perturbing one node (the drug target) with this compound will affect the entire system. mdpi.com This approach helps to understand the system-wide effects of a drug and can predict potential synergies for combination therapies. frontiersin.orgmdpi.com
Computational Modeling: Developing mathematical models of relevant biological pathways to simulate the dynamic response to drug treatment, aiding in the prediction of optimal therapeutic strategies. springernature.com
| Component | Description | Application to this compound | Reference |
|---|---|---|---|
| Multi-Omics Data | Comprehensive datasets from genomics, transcriptomics, proteomics, and metabolomics. | Provides a global view of the cellular response to treatment, identifying all affected pathways. | frontiersin.orgfrontiersin.org |
| Network Analysis | Computational methods to analyze complex biological networks (e.g., protein-protein interaction networks). | Identifies the broader biological context of the drug's target(s) and predicts system-wide effects. | mdpi.com |
| Bioinformatics Tools | Software and databases for integrating and interpreting large-scale biological data. | Connects multi-omics data to known biological pathways and disease signatures. | frontiersin.org |
Advancements in In Vitro Complex Biological Model Systems (e.g., 3D cultures, organ-on-a-chip)
A significant challenge in drug discovery is the poor translation of results from preclinical models to human clinical trials. This is often due to the limitations of traditional 2D cell cultures, which fail to replicate the complex microenvironment of human tissues. nih.gov Advanced 3D models offer a more physiologically relevant testing platform.
The adoption of these models is a critical next step:
3D Spheroids and Organoids: Culturing cells as 3D spheroids or organoids better mimics the cell-cell interactions, nutrient gradients, and gene expression profiles of in vivo tissues. frontiersin.orgrcsi.com Testing this compound in these models can provide more accurate predictions of its efficacy. frontiersin.org
Organs-on-a-Chip: These microfluidic devices recapitulate the functional units of human organs, incorporating physiological fluid flow and mechanical cues. elveflow.com An "organ-on-a-chip" model would allow for the study of this compound's effects in a dynamic, multi-tissue system, providing insights into its pharmacokinetics and potential organ-specific toxicities. nih.govnih.gov
| Model | Description | Advantages for Drug Testing | Limitations | Reference |
|---|---|---|---|---|
| 2D Monolayer Culture | Cells grown on a flat, plastic surface. | High-throughput, low cost, simple. | Lacks physiological relevance, poor cell-cell interaction. | nih.gov |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. | Better mimics tissue architecture, cell-cell interactions, and physiological gradients. | Lower throughput, higher cost, potential for batch variability. | frontiersin.orgrcsi.com |
| Organ-on-a-Chip | Microfluidic device with living cells that simulates organ-level functions. | Includes physiological cues like fluid flow and mechanical stress; allows for multi-organ interaction studies. | Complex fabrication, still an emerging technology. | nih.govelveflow.com |
Application of Artificial Intelligence and Machine Learning in Rational Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, which is often long and costly. springernature.com By analyzing vast datasets, these computational tools can identify patterns and make predictions that are beyond human capability, accelerating the design of novel therapeutics. nih.gov
Key applications for this compound research include:
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms (e.g., Random Forest, Support Vector Machines) can predict the biological activity of newly designed this compound analogues before they are synthesized. nih.gov
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties. These models can be trained on the this compound scaffold to generate novel derivatives with potentially improved potency and drug-like properties. slideshare.net
ADMET Prediction: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early deselection of candidates that are likely to fail in later stages of development, saving significant time and resources. springernature.com
| Application | AI/ML Technique | Purpose | Reference |
|---|---|---|---|
| Predictive QSAR | Random Forest, Support Vector Machines (SVM), Deep Neural Networks (DNN) | Predicts the biological activity of virtual compounds based on their chemical structure. | nih.gov |
| De Novo Design | Recurrent Neural Networks (RNNs), Reinforcement Learning | Generates novel molecular structures with desired pharmacological properties. | slideshare.net |
| ADMET Prediction | Various ML algorithms | Predicts pharmacokinetic and toxicity profiles to filter out compounds with poor drug-like properties early. | springernature.com |
| Virtual Screening | Machine Learning Models | Ranks large compound libraries to prioritize candidates for experimental testing. | nih.gov |
Q & A
Q. What safety protocols are critical when handling this compound in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
